1-(1-Aminocyclobutyl)pent-4-yn-2-one
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
1-(1-Aminocyclobutyl)pent-4-yn-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the alkyne group, using reagents like sodium azide or halogens.
Scientific Research Applications
1-(1-Aminocyclobutyl)pent-4-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclobutyl)pent-4-yn-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
1-(1-Aminocyclobutyl)pent-4-yn-2-one can be compared with other similar compounds, such as:
1-(1-Aminocyclobutyl)pent-4-en-2-one: This compound has a similar structure but contains a double bond instead of an alkyne group.
1-(1-Aminocyclobutyl)pent-4-yn-1-one: This compound differs by the position of the carbonyl group.
The uniqueness of this compound lies in its combination of a cyclobutyl ring and an alkyne group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(1-aminocyclobutyl)pent-4-yn-2-one |
InChI |
InChI=1S/C9H13NO/c1-2-4-8(11)7-9(10)5-3-6-9/h1H,3-7,10H2 |
InChI Key |
AGZRYOLAFLUCKL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(=O)CC1(CCC1)N |
Origin of Product |
United States |
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